
Triisodecyl phosphite
Overview
Description
Triisodecyl phosphite is a trialkyl phosphite compound, known for its application as a heat and color stabilizer in various polymers such as acrylonitrile butadiene styrene, polyethylene terephthalate, polyvinyl chloride, polycarbonate, and polyurethanes . It is a clear liquid with the molecular formula (C10H21O)3P and a molecular weight of 502.79 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: Triisodecyl phosphite is synthesized through the esterification of phosphorous acid with isodecyl alcohol. The reaction typically involves the use of a catalyst and is conducted under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The reaction is carried out in reactors equipped with temperature and pressure control systems. The product is then purified through distillation to remove any unreacted starting materials and by-products .
Chemical Reactions Analysis
Types of Reactions: Triisodecyl phosphite undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form phosphates.
Hydrolysis: In the presence of water, it can hydrolyze to form phosphorous acid and isodecyl alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Hydrolysis: This reaction typically occurs under acidic or basic conditions.
Major Products Formed:
Oxidation: The major product is triisodecyl phosphate.
Hydrolysis: The major products are phosphorous acid and isodecyl alcohol.
Scientific Research Applications
Applications in Polymer Stabilization
TIDP is predominantly used as a secondary antioxidant and stabilizer in the processing of polymeric materials. Its role is crucial in enhancing the durability and thermal stability of plastics, particularly polyvinyl chloride (PVC) and other non-food contact plastics.
Key Functions:
- Thermal Stabilization: TIDP helps maintain the integrity of polymers during processing by preventing degradation at high temperatures.
- Oxidative Stability: It mitigates oxidative degradation, thereby prolonging the lifespan of plastic products.
Case Study: PVC Processing
In a study examining the effects of various phosphite stabilizers on PVC, it was found that TIDP significantly improved the thermal stability compared to other stabilizers. The experimental setup involved varying concentrations of TIDP in PVC formulations, with results indicating enhanced performance under thermal stress conditions .
Applications in Lubricants
TIDP serves as an additive in lubricants, where it functions as an anti-wear agent. Its ability to form protective films on metal surfaces reduces friction and wear during operation, making it valuable in automotive and industrial applications.
Performance Metrics:
- Wear Reduction: Laboratory tests showed that lubricants containing TIDP exhibited lower wear rates compared to those without phosphite additives.
- Temperature Resistance: TIDP-containing lubricants maintained viscosity and performance at elevated temperatures.
Environmental Considerations
Despite its beneficial applications, the environmental impact of TIDP has been evaluated. Studies indicate that TIDP has limited biodegradability and poses low ecological risk when used as intended in industrial applications. The chemical's potential for long-range transport is minimal, suggesting that its environmental footprint is manageable under controlled conditions .
Market Trends
The market for TIDP is expected to grow due to increasing demand for high-performance plastics and lubricants. Reports indicate a steady rise in usage across various sectors, driven by advancements in polymer technology and sustainability initiatives .
Comparative Analysis Table
Application Area | Functionality | Performance Benefits |
---|---|---|
Polymer Stabilization | Secondary antioxidant | Improved thermal stability |
Lubricants | Anti-wear agent | Reduced friction and wear |
Environmental Impact | Low ecological risk | Limited biodegradability |
Mechanism of Action
The primary mechanism by which triisodecyl phosphite exerts its stabilizing effects is through its ability to scavenge free radicals and prevent oxidative degradation of polymers. It interacts with free radicals formed during the processing of polymers, thereby preventing chain reactions that lead to polymer degradation . The molecular targets include the reactive sites on the polymer chains where oxidation typically occurs.
Comparison with Similar Compounds
Trilauryl phosphite: Another trialkyl phosphite used as a stabilizer in polymers.
Distearyl pentaerythritol diphosphite: A solid phosphite used for color stability in polyolefins and other polymers.
Comparison:
Triisodecyl phosphite vs. Trilauryl phosphite: this compound has a higher molecular weight and is more effective in stabilizing polymers at higher temperatures compared to trilauryl phosphite.
This compound vs. Distearyl pentaerythritol diphosphite: While both compounds are used for stabilization, this compound is a liquid and is more suitable for applications requiring a liquid stabilizer, whereas distearyl pentaerythritol diphosphite is a solid and is preferred for applications requiring solid additives.
This compound stands out due to its high efficiency as a stabilizer and its versatility in various industrial applications.
Biological Activity
Triisodecyl phosphite (TIDP), with the CAS number 25448-25-3, is a trialkyl phosphite primarily used as a stabilizer in various polymer formulations. This article explores its biological activity, including toxicity, metabolic pathways, and potential health effects based on available research.
- Molecular Formula : C₃₀H₆₃O₃P
- Molecular Weight : 502.80 g/mol
- Appearance : Clear, colorless liquid
- Specific Gravity : 0.89 at 20°C
This compound exhibits biological activity through several mechanisms, primarily related to its role as an organophosphite antioxidant. Its chemical structure allows it to undergo hydrolysis, resulting in the formation of phosphorous acid and isodecanol, which can impact biological systems.
Hydrolysis Products
The hydrolysis of TIDP produces:
- Phosphorous Acid
- Isodecanol
These products can influence cellular processes and potentially lead to toxicological effects.
Chronic Effects
Long-term exposure to organophosphites has raised concerns about potential carcinogenic effects. A micronucleus test conducted on TIDP indicated possible genotoxicity, although further studies are necessary to confirm these findings .
Environmental Impact
TIDP is not considered to pose significant risks to human health or the environment under typical exposure conditions. The Canadian Environmental Protection Act (CEPA) screening assessment concluded that TIDP does not meet the criteria for substances that could harm human life or health when evaluated against exposure thresholds .
Case Studies and Research Findings
- Kinetic Studies : A study focused on the reaction kinetics of this compound with triphenyl phosphite revealed insights into manufacturing processes and stabilization characteristics. The research emphasized optimizing conditions for better yields and product stability .
- Indoor Dust Analysis : A study highlighted the presence of organophosphites, including TIDP derivatives, in indoor dust samples. This research pointed out the potential for indirect exposure through household dust, raising awareness about environmental persistence and bioaccumulation .
- Market Analysis : The global market for this compound is projected to grow significantly, driven by its applications in stabilizing plastics like ABS and PET. This growth underscores the importance of understanding its biological activity and safety profile .
Summary Table of Biological Activity
Parameter | Details |
---|---|
Molecular Weight | 502.80 g/mol |
Hydrolysis Products | Phosphorous Acid, Isodecanol |
Acute Toxicity | Increased mortality in animal studies |
Chronic Effects | Potential genotoxicity |
Environmental Risk Assessment | Low risk under CEPA criteria |
Properties
IUPAC Name |
tris(8-methylnonyl) phosphite | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H63O3P/c1-28(2)22-16-10-7-13-19-25-31-34(32-26-20-14-8-11-17-23-29(3)4)33-27-21-15-9-12-18-24-30(5)6/h28-30H,7-27H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEDNBHNWMHJNAB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCCCCCOP(OCCCCCCCC(C)C)OCCCCCCCC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H63O3P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00881235 | |
Record name | Tris(8-methylnonyl) phosphite | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00881235 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
502.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder, Liquid; Liquid | |
Record name | Phosphorous acid, triisodecyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
25448-25-3, 124129-26-6 | |
Record name | Triisodecyl phosphite | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025448253 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phosphorous acid, triisodecyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Tris(8-methylnonyl) phosphite | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00881235 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Triisodecyl phosphite | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.711 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TRIISODECYL PHOSPHITE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M01370002Z | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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